Stearine

Lipid Chemistry Materials Science Food Science

Sourcing 'Stearine' generically risks batch inconsistency that compromises biodiesel yield or confectionery texture. Our Stearine (CAS 68784-20-3) is specified by fatty acid profile, delivering reproducible performance. - Low Free Fatty Acid (FFA) content prevents saponification during base-catalyzed transesterification, maximizing biodiesel output. - Tightly controlled melting profile (33-65 °C range, fraction-dependent) ensures predictable solid fat content for confectionery and candle formulations. - Single-source lot traceability with certificate of analysis eliminates the variability of multi-supplier spot-market purchases.

Molecular Formula C21H44O5
Molecular Weight 376.6 g/mol
CAS No. 68784-20-3
Cat. No. B8084957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearine
CAS68784-20-3
Molecular FormulaC21H44O5
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
InChIInChI=1S/C18H36O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3-6H,1-2H2
InChIKeyCKQVRZJOMJRTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearine: Source-Dependent Triglyceride Mixture


The substance registered under CAS 68784-20-3 represents a complex mixture primarily composed of triglycerides of stearic and palmitic acids, rather than a single, pure molecular entity [1]. It is a semitransparent, white to yellowish, greasy solid derived from the fractionation of vegetable oils (e.g., palm) or animal fats (e.g., tallow), with its precise fatty acid profile and physical properties being highly dependent on its source material and the specific production process used [2].

Source-dependent triglyceride mixture, not a single molecular entity
Physical properties (melting point, solid fat content) vary with raw material origin
Selected primarily as a hardening agent in structured fats, candles, and soap

Stearine: Why Substitution Fails


Generic substitution is impossible because 'Stearine' (CAS 68784-20-3) is a trade and process descriptor, not a precise chemical specification [1]. Its composition varies widely; for instance, the stearic acid content in a commercial stearine can range from approximately 4% to over 79%, directly impacting critical performance parameters like melting point and solid fat content [2]. Therefore, a material sourced from one refiner may behave entirely differently in a final application compared to a material with the same name but from a different source or batch, making precise procurement based on supplier specifications essential.

Stearine (CAS 68784-20-3) is a trade descriptor, not a fixed chemical specification; composition can range from ~4% to over 79% stearic acid
Melting point, hardness, and oxidative stability are source- and lot-dependent, so materials with the same name may perform differently
Direct substitution without supplier-specific analysis and lot-matched COA may lead to unexpected solid fat content or process deviations

Stearine: Key Quantitative Evidence


Limited Head-to-Head Comparative Data

A thorough search for high-strength, directly comparable quantitative data for CAS 68784-20-3 against specific, named comparators reveals a significant gap in publicly accessible literature and technical documentation [1]. Most available data describes the compound class in general terms or is for related, but distinct, materials like 'palm stearin' (CAS 91079-14-0) or 'hydrogenated palm stearin'. The chemical complexity and source-dependent variability of this CAS entry (68784-20-3) preclude the existence of simple, universal comparative metrics. Therefore, the following evidence dimensions are presented as the strongest available, with explicit limitations noted, to guide procurement decisions based on the compound's inherent material class characteristics rather than on direct, quantified superiority over a specific alternative [2].

Comparative data availability
Class-level
No direct, quantified head-to-head comparisons identified
Procurement must rely on lot-specific certificates of analysis
Class-level inference only; supplier COA critical
Lipid Chemistry Materials Science Food Science

Wide Polymorphic Melting Range

Stearine (as tristearin) exhibits multiple polymorphic forms with distinct melting points, a property that governs its ability to impart hardness and structure in formulations. Reported values for pure tristearin include α-form: 54-55 °C, β'-form: ~65 °C, β-form: 72.5-73 °C, and a β₁ polymorph at 75.7 ± 0.5 °C [1]. Commercial stearine (CAS 68784-20-3) mixtures, being composed of various triglycerides, generally melt over a broad range, typically between 54-72.5 °C [2]. This is a defining characteristic that differentiates it from softer fractions or unsaturated oils.

Polymorphic melting range
Class-level
Commercial stearine 54–72.5 °C vs. olein liquid at room temperature; difference >30 °C
Solidifies where liquid oils remain fluid, enabling structured products
Exact melting profile is source-dependent
Crystallography Thermodynamics Formulation Science

Iodine Value and Oxidative Stability

The iodine value (IV) is a measure of unsaturation, and a lower IV correlates with higher oxidative stability and a longer shelf life. For highly saturated materials like a hydrogenated or fully saturated stearine, the iodine value can approach zero. For example, a hydrogenated refined palm stearine can have an IV of 0.5 max . This is a quantifiable differentiator from unsaturated oils or olein fractions, which have substantially higher IVs (e.g., soybean oil IV ranges from 85-115) [1].

Iodine value & stability
Class-level
Hydrogenated refined palm stearine IV 0.5 max vs. soybean oil 85–115; >84 units lower
Lower iodine value supports oxidative stability screening
Correlates with longer shelf life in candles and industrial lubricants
Analytical Chemistry Stability Testing Lipid Oxidation

Saponification Value and Soap Yield

The saponification value (SV) quantifies the amount of KOH required to saponify a given mass of fat, directly correlating to the yield of soap (fatty acid salts) obtainable from the feedstock. For a hydrogenated refined palm stearine, a typical SV range is 195-205 mg KOH/g . This provides a predictable and calculable yield in industrial soapmaking processes, differentiating it from materials with lower or more variable saponification values.

Saponification value
Class-level
195–205 mg KOH/g (hydrogenated refined palm stearine)
Predictable soap yield for stoichiometric alkali calculations
Value range supports process efficiency and cost control
Analytical Chemistry Process Engineering Soap Manufacturing

Stearine: Key Application Scenarios


Hardening Agent for Structured Fats and Confectionery Coatings

Stearine is specifically utilized for its high melting point and ability to form solid fat structures. Patent EP0081881 describes its fractionation to obtain a 'hard fat fraction' melting from 45-65°C and a 'confectionery fat fraction' melting from 33-44°C, which are directly used as food components [1]. Procurement for these uses requires tight control over the melting profile and solid fat content (SFC) curve.

Biodiesel Feedstock with Low Free Fatty Acids

Palm stearin is considered a valuable feedstock for biodiesel due to its characteristically low Free Fatty Acid (FFA) content [1]. Low FFA is critical for base-catalyzed transesterification, as high FFA feedstocks cause soap formation and lower yields. This makes stearine a preferred, cost-effective raw material over higher-FFA alternatives like used cooking oil, especially for large-scale biodiesel plants where consistent feedstock quality is paramount.

Long-Burning, Low-Drip Candle Base

The high melting point and stability of stearine (historically derived from tallow) make it a superior material for candles, providing hardness and a higher burn point [1]. This contrasts with lower-melting paraffin waxes, which can bend in warm temperatures. In modern formulations, it is often blended with other waxes to raise the overall melting point, reduce dripping, and improve burn time.

Application
Selection Property
Validation Focus
Structured fats & confectionery coatings
Melting profile and solid fat content curve
Solid fat content at application temperature; polymorphic form control
Biodiesel feedstock
Low free fatty acid content
FFA level suitable for base-catalyzed transesterification; consistent feedstock quality
Candle hardening & drip control
High melting point and structural hardness
Burn point and drip resistance under elevated ambient temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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